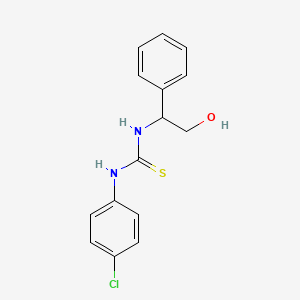

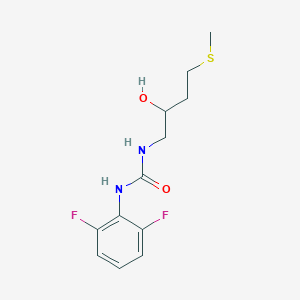

![molecular formula C15H10FN3O3 B2626201 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate CAS No. 459422-16-3](/img/structure/B2626201.png)

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate” is a compound that has been studied for its potential as an anti-Alzheimer agent . It belongs to a class of compounds known as 4-oxobenzo[d]1,2,3-triazin-pyridiniums .

Molecular Structure Analysis

The molecular structure of this compound is based on a 4-oxobenzo[d]1,2,3-triazin-3(4H)-yl core, with a methyl 2-fluorobenzoate group attached . The exact details of the molecular structure are not available in the search results.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate, also known as (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate or Oprea1_361196:

Modulation of GPR139 Receptors

This compound has been identified as a modulator of GPR139 receptors. GPR139 is an orphan G-protein-coupled receptor predominantly expressed in the central nervous system. Modulating this receptor can have significant implications for treating neurological disorders, including anxiety, depression, and schizophrenia .

Pharmaceutical Development

The compound’s ability to act as a GPR139 agonist makes it a valuable candidate for pharmaceutical development. It can be used to create new drugs aimed at treating various central nervous system disorders. The development process includes synthesizing pharmaceutical compositions and intermediates that incorporate this compound .

Chemical Synthesis and Coupling Reagent

In chemical synthesis, this compound can be used as a coupling reagent. It facilitates the formation of bonds between molecules, which is crucial in the synthesis of complex organic compounds. This application is particularly useful in the development of macrocyclic polyamine derivatives .

Antimicrobial Research

Research has shown that derivatives of similar compounds exhibit antimicrobial properties. This suggests that (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate could be explored for its potential in developing new antimicrobial agents .

Synthesis of Heterocyclic Compounds

The compound is also valuable in the synthesis of heterocyclic compounds. These compounds are essential in medicinal chemistry for developing new drugs with various therapeutic effects. The compound’s structure allows for the creation of diverse heterocyclic frameworks .

Neuroprotective Agents

Given its role in modulating GPR139, this compound could be investigated for its neuroprotective properties. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research in this area could lead to significant advancements in therapeutic strategies .

Cancer Research

The compound’s unique structure and biological activity suggest potential applications in cancer research. It could be used to develop new anticancer agents that target specific pathways involved in cancer cell proliferation and survival. Further studies are needed to explore this potential .

Biochemical Research Tools

Finally, (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate can serve as a biochemical research tool. Its ability to modulate specific receptors and participate in chemical reactions makes it useful for studying various biochemical processes and pathways .

WIPO Patent US Patent Sigma-Aldrich Springer Link BMC Chemistry

Mechanism of Action

properties

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FN3O3/c16-12-7-3-1-5-10(12)15(21)22-9-19-14(20)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVLUIZUNFGXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)COC(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Butyl-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2, 4-dione](/img/no-structure.png)

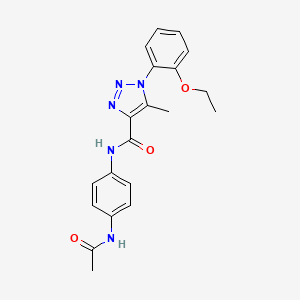

![N-methyl-N-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2626121.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2626122.png)

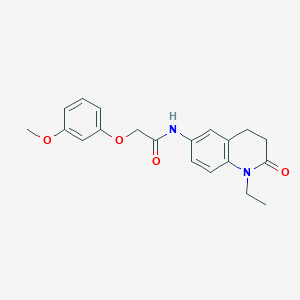

![[(9R,10R)-8,8-dimethyl-9-(3-methylbutanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbutanoate](/img/structure/B2626130.png)

![N-ethyl-2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2626135.png)

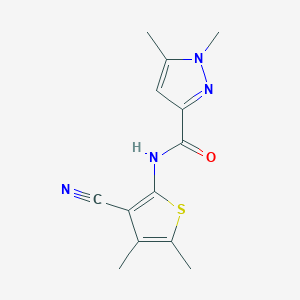

![N-(furan-2-ylmethyl)-4-[(2-methylphenyl)carbonyl]-1H-pyrrole-2-carboxamide](/img/structure/B2626138.png)

![N-[2-(8-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]prop-2-ynamide](/img/structure/B2626140.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2626141.png)